molecular formula C10H14N2O B1624101 2-(3,4-dimethylphenyl)-N'-hydroxyethanimidamide CAS No. 42191-49-1

2-(3,4-dimethylphenyl)-N'-hydroxyethanimidamide

Cat. No.: B1624101
CAS No.: 42191-49-1
M. Wt: 178.23 g/mol
InChI Key: MVLKLXBWBVCXKV-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethylphenyl)-N'-hydroxyethanimidamide is a hydroxyimidamide derivative featuring a 3,4-dimethylphenyl substituent. Based on its structure, it likely shares reactivity patterns with other hydroxyimidamides, such as nucleophilic attack at the imine group or coordination with metal ions .

Properties

CAS No.

42191-49-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9(5-8(7)2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12)

InChI Key

MVLKLXBWBVCXKV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CC(=NO)N)C

Isomeric SMILES

CC1=C(C=C(C=C1)C/C(=N/O)/N)C

Canonical SMILES

CC1=C(C=C(C=C1)CC(=NO)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3,4-dimethylaniline with ethyl chloroformate to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethanimidamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison is based on compounds in the evidence with analogous functional groups or substitution patterns.

3-Chloro-N-phenyl-phthalimide ()

  • Structure : A phthalimide derivative with a chloro substituent and phenyl group.
  • Applications: Used in polymer synthesis (e.g., polyimides) due to its reactivity as a monomer.
  • Key Differences : Unlike the target compound, this molecule lacks the hydroxyimidamide moiety and instead features a rigid isoindoline-1,3-dione core. Its chlorine atom enhances electrophilicity, favoring nucleophilic substitution reactions, whereas the hydroxyimidamide group in the target compound may act as a bidentate ligand or participate in hydrogen bonding .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl) ()

  • Structure : A catecholamine with ethylamine and dihydroxyphenyl groups.
  • Applications : Neurotransmitter and pharmaceutical agent.
  • The hydroxyimidamide group may confer distinct acid-base properties compared to dopamine’s primary amine .

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile ()

  • Structure: Nitro-substituted aromatic compound with dimethylamino and nitrile groups.
  • Applications : Studied for electronic properties (e.g., charge transfer, dipole moments).
  • Key Differences : The nitro and nitrile groups dominate this compound’s reactivity (e.g., electrophilic aromatic substitution), whereas the hydroxyimidamide in the target compound could engage in hydrogen bonding or tautomerism. The 3,4-dimethylphenyl group may sterically hinder interactions compared to the planar nitroaromatic system .

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Reactivity/Applications Distinguishing Features vs. Target Compound
3-Chloro-N-phenyl-phthalimide Chloro, phthalimide Polymer synthesis Rigid anhydride core vs. flexible hydroxyimidamide
Dopamine HCl Catechol, primary amine Neurotransmission Redox-active catechol vs. non-polar dimethylphenyl
N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile Nitro, nitrile, dimethylamino Electronic property studies Electron-withdrawing groups vs. hydroxyimidamide donor

Biological Activity

2-(3,4-Dimethylphenyl)-N'-hydroxyethanimidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings that highlight its significance in pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O
  • CAS Number : 42191-49-1

This compound features a hydroxylamine moiety which is pivotal in its biological activity.

The mechanism of action for this compound is primarily related to its interaction with various biological targets. It has been observed to modulate enzyme activities, particularly those involved in metabolic pathways. The compound's hydroxylamine group may facilitate interactions with nucleophilic sites on enzymes or receptors, leading to alterations in their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Compound MIC (µg/mL) Activity
This compound≤ 8Effective against MRSA
Ciprofloxacin0.5Standard antibiotic
Vancomycin1Standard antibiotic

Anticancer Activity

In vitro studies have also shown that this compound possesses anticancer properties. It was tested against various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell proliferation.

Cell Line IC50 (µM) Effect
Caco-220.6Moderate inhibition
A54935.0Moderate inhibition

Case Studies and Research Findings

  • Inhibition of Monoamine Oxidase (MAO) : A study explored the inhibitory effects of related compounds on monoamine oxidase enzymes. While specific data for this compound was not detailed, the structural similarities suggest potential MAO inhibitory activity, which could contribute to its antidepressant effects .
  • Synergistic Effects with Other Antibiotics : In combination studies with ciprofloxacin, this compound demonstrated enhanced antimicrobial activity against resistant strains of bacteria. This synergistic effect indicates its potential utility in combination therapy for treating infections caused by resistant pathogens .

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